N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 389.09801721 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research on chemically similar compounds often focuses on the synthesis and evaluation of their biological activities. For instance, studies have explored the synthesis of novel thiazole derivatives and their potential as anticancer agents. These compounds, including variations with substituted thioacetamides, have been investigated for their activity against various cancer cell lines, showcasing the interest in thiazole derivatives for their therapeutic potential (Evren et al., 2019).
Antimicrobial Activity
Another significant area of research is the investigation of antimicrobial activities. Compounds with thiazole cores have been synthesized and tested for their efficacy against a range of bacterial and fungal species. This includes studies on novel thiazolidin-4-one derivatives and their potential as antimicrobial agents, indicating a broad interest in developing new antimicrobial therapies based on thiazole chemistry (Baviskar et al., 2013).
Mechanism of Action
The mechanism of action of this compound in biological systems is not clear without specific study or literature. Compounds containing thiazole and triazole rings are found in a variety of pharmaceuticals and biologically active molecules, so this compound could potentially have interesting biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-10-11(2)26-16(18-10)19-14(23)9-25-17-21-20-15(22(17)3)12-6-5-7-13(8-12)24-4/h5-8H,9H2,1-4H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMQCKLDYDMHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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